molecular formula C7H8N4 B11924214 Pyrazolo[1,5-a]pyridine-3,5-diamine CAS No. 340961-91-3

Pyrazolo[1,5-a]pyridine-3,5-diamine

Cat. No.: B11924214
CAS No.: 340961-91-3
M. Wt: 148.17 g/mol
InChI Key: DIMNHIMUPFMCQG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3,5-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridine-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-diaminopyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-a]pyridine-3,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound derivatives are explored for their potential anticancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate biological pathways is of particular interest in the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it valuable in various applications, from pharmaceuticals to materials science.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.

    Pyrazolo[1,5-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.

Uniqueness

Pyrazolo[1,5-a]pyridine-3,5-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 3 and 5. This structural arrangement allows for unique interactions with biological targets and offers distinct chemical reactivity compared to its analogs.

Properties

CAS No.

340961-91-3

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-3,5-diamine

InChI

InChI=1S/C7H8N4/c8-5-1-2-11-7(3-5)6(9)4-10-11/h1-4H,8-9H2

InChI Key

DIMNHIMUPFMCQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)N)C=C1N

Origin of Product

United States

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